molecular formula C16H18N2OS2 B2458434 3-(3,5-dimethylphenyl)-2-(ethylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877653-20-8

3-(3,5-dimethylphenyl)-2-(ethylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2458434
CAS No.: 877653-20-8
M. Wt: 318.45
InChI Key: FUJZUJFYJDCFOT-UHFFFAOYSA-N
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Description

3-(3,5-dimethylphenyl)-2-(ethylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a thienopyrimidine core

Preparation Methods

The synthesis of 3-(3,5-dimethylphenyl)-2-(ethylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 3,5-dimethylbenzaldehyde with ethyl cyanoacetate to form an intermediate, which is then cyclized with thiourea under basic conditions to yield the thienopyrimidine core.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the ethylsulfanyl position. Common reagents include alkyl halides and amines.

    Cyclization: The thienopyrimidine core can undergo further cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

3-(3,5-dimethylphenyl)-2-(ethylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of cancer due to its ability to inhibit cell proliferation.

    Industry: It can be used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylphenyl)-2-(ethylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. It has been found to inhibit certain protein kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt cell cycle progression and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include other thienopyrimidine derivatives such as:

  • 3-(4-Methylphenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
  • 3-(3,5-Dimethoxyphenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
  • 3-(3,5-Dimethylphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

These compounds share a similar core structure but differ in the substituents attached to the thienopyrimidine ring. The unique combination of substituents in 3-(3,5-dimethylphenyl)-2-(ethylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS2/c1-4-20-16-17-13-5-6-21-14(13)15(19)18(16)12-8-10(2)7-11(3)9-12/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJZUJFYJDCFOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(=O)N1C3=CC(=CC(=C3)C)C)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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